molecular formula C25H20F7NO4S B2378889 2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide

2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide

Katalognummer B2378889
Molekulargewicht: 563.5 g/mol
InChI-Schlüssel: AUIAOCHKUNGZHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

XY101 is a potent, selective, and orally active retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonist. It was developed as a potential drug for the treatment of castration-resistant prostate cancer. RORγ directly stimulates transcription of the androgen receptor gene, increasing androgen receptor expression. XY101 has shown promise in reducing the expression and activity of androgen receptors active in castration-resistant prostate cancer, thereby decreasing tumor growth and metastasis .

Wissenschaftliche Forschungsanwendungen

XY101 has a wide range of scientific research applications, including:

    Chemistry: XY101 is used as a model compound for studying the structure-activity relationship of RORγ inverse agonists.

    Biology: XY101 is used to study the role of RORγ in gene transcription and its impact on cellular processes.

    Medicine: XY101 is being investigated as a potential therapeutic agent for the treatment of castration-resistant prostate cancer.

    Industry: XY101 is used in the development of new drugs and chemical compounds with similar properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of XY101 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: The core structure undergoes various functional group modifications, including halogenation, alkylation, and sulfonation, to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of XY101 involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.

    Purification and Isolation: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

XY101 undergoes several types of chemical reactions, including:

    Oxidation: XY101 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert XY101 into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve replacing functional groups in XY101 with other groups to modify its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and sulfonyl chlorides.

Major Products Formed

Wirkmechanismus

XY101 exerts its effects by binding to the ligand-binding domain of RORγ, inhibiting its activity. This leads to a decrease in the transcription of the androgen receptor gene, reducing androgen receptor expression. The inhibition of RORγ activity also affects other molecular pathways involved in cell growth and proliferation, contributing to its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    SR2211: Another RORγ inverse agonist with similar properties.

    GSK805: A selective RORγ inverse agonist with potent antitumor activity.

    SR0987: A metabolically stable RORγ inverse agonist with good oral bioavailability.

Uniqueness of XY101

XY101 stands out due to its high potency, selectivity, and oral bioavailability. It has shown significant antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent for castration-resistant prostate cancer .

Eigenschaften

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F7NO4S/c1-2-38(36,37)19-10-3-15(4-11-19)13-22(34)33-18-8-5-16(6-9-18)20-12-7-17(14-21(20)26)23(35,24(27,28)29)25(30,31)32/h3-12,14,35H,2,13H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIAOCHKUNGZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.